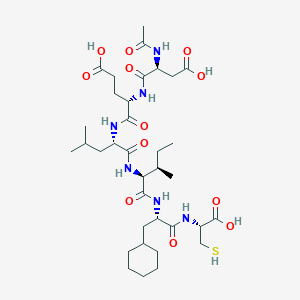

AcAsp-D-Gla-Leu-Ile-Cha-Cys

Description

Significance of Peptide-Based Modulators in Biochemical and Molecular Systems

Peptides are short chains of amino acid monomers that play central roles in a vast array of biological processes. rsc.org They function as hormones, neurotransmitters, growth factors, and enzyme inhibitors, acting as highly specific signaling molecules that regulate physiological functions. ajpbp.comresearchgate.net In research and medicine, peptides are valuable tools due to their high specificity and low toxicity compared to many traditional small-molecule drugs. ajpbp.com Their ability to modulate biochemical and molecular systems stems from their precise interactions with biological targets like receptors and enzymes, which can initiate or block specific cellular responses. ajpbp.comresearchgate.net This makes them attractive candidates for the development of new therapeutics and diagnostic agents for a wide range of diseases. ajpbp.comnih.gov

The Role of Non-Canonical Amino Acids in Peptide Design and Function

While the 22 proteinogenic amino acids form the basis of most natural proteins and peptides, chemists and biologists increasingly utilize non-canonical amino acids (NCAAs) to design peptides with enhanced properties. acs.orgacs.org The incorporation of NCAAs is a key strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability. nih.govnih.gov By expanding the chemical diversity beyond the standard amino acid toolbox, researchers can fine-tune a peptide's structure to improve its stability, solubility, and biological activity. nih.govnih.gov This approach is often inspired by nature, where non-ribosomal peptides and post-translationally modified peptides frequently contain NCAAs that are crucial to their function. acs.orgnih.gov

With the exception of achiral glycine, all standard amino acids exist in two mirror-image forms, or stereoisomers: the L-form and the D-form. nih.govunc.edu While proteins in higher organisms are almost exclusively composed of L-amino acids, D-amino acids are found in nature, particularly in bacterial cell walls and certain peptide antibiotics. unc.edursc.org In peptide drug design, substituting an L-amino acid with its D-enantiomer is a common and effective strategy. mdpi.com This single change in stereochemistry can make the peptide bond resistant to degradation by proteases, which are enzymes adapted to recognize L-amino acid sequences. rsc.org Furthermore, the introduction of a D-amino acid can induce significant changes in the peptide's secondary structure, which can alter its binding affinity and selectivity for its biological target. mdpi.compnas.org In some natural systems, this L-to-D isomerization is an enzyme-catalyzed post-translational modification used to modulate the function and receptor specificity of neuropeptides. pnas.orgnih.gov

Cyclohexylalanine (Cha) is a synthetic, non-canonical amino acid that is structurally similar to phenylalanine but with a saturated cyclohexyl ring instead of an aromatic phenyl ring. This modification makes Cha more hydrophobic. nih.gov In peptide design, Cha is often used to increase the hydrophobicity and conformational rigidity of a peptide scaffold. nih.govmdpi.com This increased hydrophobicity can be a critical factor in mediating peptide self-assembly and can influence how the peptide interacts with and crosses cellular membranes. nih.govmdpi.com The substitution of aromatic residues like phenylalanine with Cha allows researchers to probe the role of aromaticity versus hydrophobicity in peptide-receptor interactions, aiding in the optimization of binding affinity and selectivity. rsc.org

Gamma-Carboxyglutamic Acid (Gla) is an uncommon amino acid that is not encoded by the genetic code but is formed in the body through a post-translational modification of glutamic acid residues. wikipedia.org This modification, which requires vitamin K as a cofactor, adds a second carboxyl group to the gamma-carbon of the glutamic acid side chain. wikipedia.org The primary biochemical function of this modification is to create a potent, high-affinity binding site for calcium ions (Ca²⁺). wikipedia.orgacs.org This calcium-binding ability is essential for the function of several blood clotting proteins, where Gla residues mediate the protein's attachment to membrane surfaces. wikipedia.org In synthetic peptides, the strategic placement of Gla residues can be used to induce specific secondary structures, such as helices, and to control peptide self-assembly in a calcium-dependent manner. nih.gov

Historical Context of Research on Peptides with Modified Amino Acid Sequences

The field of peptide chemistry began in 1901 with the synthesis of the dipeptide glycyl-glycine. rsc.org A major milestone was the discovery and subsequent synthesis of insulin (B600854) in the 1920s and 1950s, respectively. rsc.org However, the synthesis of peptides was laborious until Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, a revolutionary technique that dramatically accelerated research and development. rsc.org The use of modified amino acids has a long history, initially employing standard organic chemistry reactions. acs.org A pivotal moment in understanding modified peptides in nature came in 1981 with the discovery of dermorphin, an opioid-like peptide from frog skin containing a D-alanine residue. nih.gov This finding confirmed that D-amino acids were not just confined to lower organisms but were also products of enzymatic post-translational modification in animals, challenging the long-held belief in the exclusive use of L-amino acids in higher life forms. nih.gov This discovery spurred further investigation into modified peptides, leading to the development of sophisticated techniques to create novel amino acids and incorporate them into peptides to enhance their therapeutic potential. anu.edu.au

Overview of Research Trajectories for AcAsp-D-Gla-Leu-Ile-Cha-Cys

The primary research application for AcAsp-D-Gla-Leu-Ile-Cha-Cys has been as a tool in the study of the Hepatitis C Virus (HCV). Specifically, it has been identified and used as a potent inhibitor of the HCV NS3 protease, an enzyme essential for viral replication. diva-portal.orgmedchemexpress.com Due to its high potency, it has served as a reference compound, or a scientific benchmark, in studies aimed at discovering and characterizing new HCV NS3 protease inhibitors. diva-portal.orggoogle.comgoogle.com

Research involving this peptide has focused on understanding structure-activity relationships (SAR), where the specific components of the peptide are correlated with its inhibitory function. diva-portal.org The data from such studies help to design more effective and drug-like antiviral compounds.

Table 1: Properties of AcAsp-D-Gla-Leu-Ile-Cha-Cys

| Property | Value | Source |

|---|---|---|

| Full Name | Acetyl-L-Aspartyl-D-gamma-carboxyglutamyl-L-leucyl-L-isoleucyl-L-cyclohexylalanyl-L-cysteine | diva-portal.orggoogle.com |

| Abbreviation | Ac-Asp-D-Gla-Leu-Ile-Cha-Cys | diva-portal.orggoogle.com |

| Molecular Weight | 830.95 g/mol | google.comgoogle.com |

| Primary Research Use | HCV NS3 Protease Inhibitor | diva-portal.orgmedchemexpress.com |

| Role in Studies | Reference Compound | google.comgoogle.com |

Table 2: In Vitro Inhibitory Activity of AcAsp-D-Gla-Leu-Ile-Cha-Cys against HCV NS3 Protease

| Parameter | Reported Value | Description | Source |

|---|---|---|---|

| IC₅₀ | 0.012 ± 0.002 µM | The concentration of the peptide required to inhibit 50% of the NS3 protease activity. | diva-portal.org |

| Kᵢ | 0.00075 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower value signifies stronger binding. | diva-portal.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Acetyl-L-Aspartyl-D-gamma-carboxyglutamyl-L-leucyl-L-isoleucyl-L-cyclohexylalanyl-L-cysteine | AcAsp-D-Gla-Leu-Ile-Cha-Cys |

| Aspartic acid | Asp / D |

| gamma-Carboxyglutamic acid | Gla |

| Leucine | Leu / L |

| Isoleucine | Ile / I |

| Cyclohexylalanine | Cha |

| Cysteine | Cys / C |

| Phenylalanine | Phe / F |

Properties

Molecular Formula |

C35H58N6O12S |

|---|---|

Molecular Weight |

786.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H58N6O12S/c1-6-19(4)29(34(51)39-24(15-21-10-8-7-9-11-21)31(48)40-26(17-54)35(52)53)41-33(50)23(14-18(2)3)38-30(47)22(12-13-27(43)44)37-32(49)25(16-28(45)46)36-20(5)42/h18-19,21-26,29,54H,6-17H2,1-5H3,(H,36,42)(H,37,49)(H,38,47)(H,39,51)(H,40,48)(H,41,50)(H,43,44)(H,45,46)(H,52,53)/t19-,22+,23+,24+,25+,26+,29+/m1/s1 |

InChI Key |

CSWPZICAVWHBCE-ZZOXDLJQSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis and Purification of Acasp D Gla Leu Ile Cha Cys

Solid-Phase Peptide Synthesis (SPPS) Strategies for AcAsp-D-Gla-Leu-Ile-Cha-Cys

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically producing peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.combachem.com This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing, thus avoiding complex purification steps between cycles. bachem.com

For a peptide like AcAsp-D-Gla-Leu-Ile-Cha-Cys, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred over the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Fmoc/tBu method utilizes milder reaction conditions for the removal of the temporary Nα-protecting group (the Fmoc group), which is advantageous for preserving the integrity of complex side chains and modifications. bachem.compeptide.com The entire process is typically automated, which significantly accelerates the synthesis compared to manual methods. bachem.com

The synthesis cycle for each amino acid addition consists of four main stages:

Nα-Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

Washing: Rinsing the resin to remove the deprotection agent and by-products.

Coupling: Adding the next protected amino acid, which is activated to facilitate the formation of a new peptide bond.

Washing: A final rinse to remove excess amino acid and coupling reagents. bachem.com

The presence of D-gamma-carboxyglutamic acid (D-Gla) and cyclohexylalanine (Cha) presents specific challenges that require the optimization of coupling conditions.

Cyclohexylalanine (Cha): As a β-substituted amino acid, Cha is sterically hindered. This bulkiness can slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences (peptides missing one or more amino acids). To overcome this, more potent coupling reagents and/or extended reaction times are often necessary. Techniques to reduce peptide chain aggregation, which can be exacerbated by hydrophobic residues like Cha, may also be employed. researchgate.net

D-gamma-carboxyglutamic acid (D-Gla): The Gla residue contains two carboxylic acid groups on its side chain. Both must be appropriately protected during synthesis to prevent unwanted side reactions. The use of D-amino acids does not typically complicate the coupling chemistry itself, but the choice of protecting groups for the gamma-carboxyls is critical and must be orthogonal to both the temporary Nα-Fmoc group and the protecting groups on other amino acid side chains.

To ensure high coupling efficiency for these residues, a combination of strategies may be employed, as detailed in the table below.

| Parameter | Standard Condition | Optimized Condition for D-Gla/Cha | Rationale |

| Coupling Reagent | HBTU/HOBt, DIC/HOBt | HATU, HCTU, COMU | More potent activators that accelerate the reaction and minimize side reactions like racemization. |

| Reaction Time | 30-60 minutes | 2-4 hours or double coupling | Allows more time for the sterically hindered residues to react completely. |

| Temperature | Room Temperature | 30-50°C | Increased temperature can enhance reaction kinetics, though it must be carefully controlled to prevent racemization. chemrxiv.org |

| Solvent | DMF | NMP or DMF/NMP mixture | N-Methyl-2-pyrrolidone (NMP) can improve solvation of growing peptide chains and reduce aggregation. |

Table 1: Optimized Coupling Conditions for Non-Standard Residues.

N-Terminal Acetylation: The "Ac" in AcAsp-D-Gla-Leu-Ile-Cha-Cys signifies an acetyl group (CH₃CO-) on the N-terminal aspartic acid. This modification is crucial as it removes the positive charge from the N-terminus, making the synthetic peptide more closely mimic its corresponding segment within a native protein. lifetein.comsigmaaldrich.com This can increase the peptide's stability against degradation by aminopeptidases. tandfonline.com The acetylation is typically performed as the final step on the resin-bound peptide after the entire sequence has been assembled. A common method involves treating the deprotected N-terminus with acetic anhydride (B1165640) and a base like diisopropylethylamine (DIEA) in a suitable solvent. peptide.com

C-Terminal Modification: The sequence ends with cysteine. Since the intended use is as a protease inhibitor, the C-terminal is often a free carboxylic acid (-COOH). google.com To achieve this using SPPS, a resin is chosen that releases the peptide with a free acid terminus upon cleavage. Alternatively, the C-terminal cysteine could be modified to an amide (-CONH₂) to neutralize the negative charge, which sometimes enhances biological activity or stability. sigmaaldrich.com However, based on its reference designation, a free acid is the more likely configuration. google.comgoogle.com

Resin Selection: For synthesizing a peptide with a C-terminal carboxylic acid via the Fmoc strategy, several resins are suitable.

Wang Resin: A widely used resin for producing peptide acids. However, loading the first amino acid can sometimes lead to racemization. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA). biotage.comiris-biotech.de This is particularly advantageous as it allows for the cleavage of the peptide while keeping the acid-labile side-chain protecting groups intact, creating a fully protected peptide fragment if needed. bachem.com

| Resin Type | Cleavage Condition | C-Terminal | Key Advantage |

| Wang Resin | High TFA (e.g., 95%) | Acid | Standard, cost-effective. |

| 2-Chlorotrityl Resin | Mild Acid (1-3% TFA) | Acid | Allows for cleavage with side-chain protection intact. biotage.com |

| Rink Amide Resin | High TFA (e.g., 95%) | Amide | Used if a C-terminal amide is desired. biotage.com |

Table 2: Common Resins for Fmoc-SPPS.

Cleavage and Deprotection: Once the synthesis and N-terminal acetylation are complete, the peptide is cleaved from the solid support. Simultaneously, all permanent side-chain protecting groups are removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). thermofisher.com Scavengers are added to this cocktail to capture and neutralize the highly reactive cationic species that are generated during the cleavage of protecting groups, thereby preventing the modification of sensitive amino acid residues like Cysteine. thermofisher.com A typical cleavage cocktail might include TFA, water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

Complementary Solution-Phase Synthesis Techniques (if applicable)

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes preferred alternative, particularly for the large-scale production of shorter peptides or for synthesizing complex, modified peptide fragments. fiveable.melibretexts.org In this method, protected amino acids are coupled sequentially in a suitable solvent. creative-peptides.com Purification is required after each step to remove by-products and unreacted starting materials. nih.gov

For a hexapeptide like AcAsp-D-Gla-Leu-Ile-Cha-Cys, solution-phase synthesis could be used to prepare specific di- or tri-peptide fragments (e.g., AcAsp-D-Gla or Leu-Ile-Cha) which are then coupled together. This "segment condensation" approach can be more efficient for scaled-up manufacturing. However, it is generally more labor-intensive and requires more process development than SPPS for research-scale quantities. creative-peptides.com A key advantage is the ability to purify and fully characterize intermediates at each stage, which can lead to a final product of very high purity. fiveable.me

Purification Technologies for High-Purity AcAsp-D-Gla-Leu-Ile-Cha-Cys

Following cleavage from the resin, the crude synthetic peptide is a mixture containing the desired full-length product along with various impurities, such as deletion sequences, truncated peptides, and products of side reactions. nih.gov Therefore, a robust purification step is essential to isolate the target peptide with high purity.

The gold standard for peptide purification is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). peptide.comgoogle.com This technique separates molecules based on their hydrophobicity.

Principle: The crude peptide mixture is dissolved and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is pumped through the column. google.com A gradient is run where the concentration of the organic solvent is gradually increased. Less hydrophobic impurities elute first, while the more hydrophobic peptides (including the target peptide) are retained longer on the column and elute at higher ACN concentrations. peptide.com Trifluoroacetic acid (0.1% TFA) is commonly added to both mobile phases to improve peak shape and provide a counter-ion for the peptide's charged groups. chromatographyonline.com

System and Scale-Up: The purification process often starts at an analytical scale to develop the optimal separation method. peptide.com Once the conditions (gradient, flow rate) are optimized, the process is scaled up to a preparative column with a larger diameter to handle the required quantity of crude peptide. nih.govchromatographyonline.com Modern systems often integrate LC with mass spectrometry (LC-MS), allowing for the collection of fractions based on the specific mass-to-charge ratio of the target peptide, which greatly enhances the efficiency and accuracy of the purification process. gilson.com The collected fractions containing the pure peptide are then combined and lyophilized (freeze-dried) to yield a stable, fluffy powder. nih.gov

| Parameter | Typical Setting | Purpose |

| System | Preparative HPLC/UPLC with UV and/or MS detector | High-resolution separation and detection of the target peptide. chromatographyonline.comgilson.com |

| Column | C18 Reversed-Phase, 20-50 mm diameter | Stationary phase for hydrophobic interaction-based separation. nih.govchromatographyonline.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting the peptide. |

| Gradient | Linear increase of Mobile Phase B (e.g., 20-50% B over 30 min) | To resolve the target peptide from closely related impurities. peptide.com |

| Detection | UV at 220 nm and/or 280 nm | Detection of peptide bonds and aromatic residues. |

Table 3: Typical Parameters for Preparative RP-HPLC Purification.

Strategies for Impurity Removal and By-product Differentiation

The chemical synthesis of a complex, modified peptide such as AcAsp-D-Gla-Leu-Ile-Cha-Cys inevitably generates a range of impurities and by-products. These arise from incomplete reactions, side-reactions involving reactive amino acid side chains, and racemization. The structural similarity between these impurities and the target peptide necessitates advanced and highly specific purification strategies. The primary methodologies employed are multi-step chromatographic techniques, underpinned by high-resolution analytical methods for identification and differentiation.

The purification process typically begins after the peptide is cleaved from the solid-phase resin and all protecting groups are removed. bachem.com The resulting crude product contains the desired peptide along with a variety of synthesis-related impurities. gyrosproteintechnologies.com A multi-modal purification approach, predominantly centered around reversed-phase high-performance liquid chromatography (RP-HPLC), is essential for achieving high purity. daicelpharmastandards.comhplc.eu

Common Impurities and Their Origins

The specific structure of AcAsp-D-Gla-Leu-Ile-Cha-Cys gives rise to a predictable profile of potential impurities. These can be categorized based on their origin during the synthesis process. Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides, and while efficient, it is prone to several types of side reactions. bachem.comasm.org

Key impurities can include:

Deletion Sequences: Resulting from the incomplete coupling of an amino acid to the growing peptide chain. molecularcloud.org This leads to peptides missing one or more residues.

Truncation Sequences: These are sequences where peptide chain growth has prematurely stopped. gyrosproteintechnologies.com This can be due to capping of the N-terminus or other termination events.

Incompletely Deprotected Sequences: Side-chain protecting groups, particularly for complex residues like Gla, may not be fully removed during the final cleavage step, leading to residual modifications. molecularcloud.org

Oxidation Products: The C-terminal Cysteine residue is highly susceptible to oxidation, which can lead to the formation of sulfoxides or disulfide-bridged dimers of the peptide. sigmaaldrich.com

Racemization/Epimerization: The use of a D-amino acid (D-Gla) introduces the risk of epimerization, where the stereochemistry at the alpha-carbon inverts, leading to diastereomeric impurities that are particularly challenging to separate. molecularcloud.org The Aspartic acid residue is also known to be prone to racemization. nih.gov

By-products from Specific Residues:

Aspartimide Formation: The Aspartic acid residue can form a succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides. sigmaaldrich.com

Decarboxylation of Gla: The γ-carboxyglutamic acid (Gla) residue is sensitive to decarboxylation, especially under harsh acidic or basic conditions, which would result in a glutamic acid (Glu) residue at that position. nih.gov

Table 1: Potential Impurities in the Synthesis of AcAsp-D-Gla-Leu-Ile-Cha-Cys

| Impurity Type | Specific Example/Structure | Origin |

|---|---|---|

| Deletion Sequence | AcAsp-D-Gla-Leu-Cha-Cys (missing Ile) | Incomplete coupling of Fmoc-Ile-OH |

| Truncation Sequence | AcAsp-D-Gla-Leu-Ile | Premature termination of synthesis |

| Incomplete Deprotection | AcAsp-D-Gla(OcHx)₂-Leu-Ile-Cha-Cys | Incomplete removal of cyclohexyl protecting groups from Gla |

| Oxidation | AcAsp-D-Gla-Leu-Ile-Cha-Cys(O) | Oxidation of Cysteine thiol |

| Dimerization | (AcAsp-D-Gla-Leu-Ile-Cha-Cys)₂ | Disulfide bond formation between two peptide molecules |

| Epimerization | AcAsp-L-Gla -Leu-Ile-Cha-Cys | Racemization of the D-Gla residue |

| Side-Reaction Product | Ac-β-Asp -D-Gla-Leu-Ile-Cha-Cys | Aspartimide formation and subsequent hydrolysis |

| Decarboxylation | AcAsp-D-Glu -Leu-Ile-Cha-Cys | Loss of a carboxyl group from the Gla residue |

Chromatographic and Analytical Differentiation

The separation and differentiation of these closely related impurities rely heavily on high-resolution analytical techniques, primarily RP-HPLC coupled with mass spectrometry (MS). gyrosproteintechnologies.comrockefeller.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of peptide purification. hplc.euharvardapparatus.com The separation is based on the differential hydrophobicity of the target peptide and its impurities. For instance, a deletion sequence will likely have a different retention time than the full-length peptide. Diastereomeric impurities, such as those resulting from racemization, can often be resolved with high-resolution columns and optimized solvent gradients. hplc.eu The choice of a C18 or C4 column is typical for peptide separations, with C18 being particularly effective for peptides of this size. hplc.eu The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is standard practice to improve peak shape and resolution. mdpi.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying impurities. rockefeller.edu By analyzing the mass-to-charge ratio of the molecules eluting from the HPLC column, it is possible to differentiate between the target peptide and impurities that differ in mass, such as deletion sequences, incompletely deprotected peptides, or oxidation products. rockefeller.edumdpi.com For example, a deletion of an Isoleucine residue would result in a mass difference of 113.16 Da. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the peptide, allowing for the precise localization of the modification or deletion. rockefeller.edu

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov It can be particularly useful for differentiating impurities where a change in charge has occurred. For example, the decarboxylation of a Gla residue to a Glu residue would result in the loss of a negative charge, making IEX a suitable method for separating this by-product. Similarly, aspartimide formation can alter the charge state of the peptide. nih.gov

Table 2: Research Findings on Purification and Differentiation Methodologies

| Methodology | Application in Differentiating Impurities | Research Findings/Rationale |

|---|---|---|

| RP-HPLC | Separation of deletion sequences, diastereomers, and hydrophobic impurities. hplc.eu | The high resolving power of modern RP-HPLC columns can separate peptides that differ by a single amino acid. hplc.eu The hydrophobicity of cyclohexylalanine (Cha) significantly influences retention time, aiding in the separation of impurities where this residue is modified or absent. nih.govnih.gov |

| LC-MS | Identification of impurities with different molecular weights (e.g., deletion, oxidation, incomplete deprotection). rockefeller.edu | Provides definitive mass information that confirms the identity of impurities. rockefeller.edu For example, the oxidation of Cysteine to Cysteine sulfoxide (B87167) adds 16 Da to the molecular mass, which is readily detectable. sigmaaldrich.com |

| Tandem MS (MS/MS) | Pinpointing the exact location of a modification or deletion within the peptide sequence. rockefeller.edu | Fragmentation patterns reveal the specific amino acid that has been altered, which is crucial for differentiating isomers or locating a deletion. rockefeller.edu |

In practice, a multi-step purification protocol is often required. An initial RP-HPLC run might be used to remove the bulk of the impurities, followed by a second, orthogonal chromatographic step, such as IEX, to separate challenging by-products like diastereomers or charge variants. The purity of the final product is typically assessed by a combination of analytical RP-HPLC and LC-MS to ensure that all significant impurities have been removed to an acceptable level. gyrosproteintechnologies.com

Elucidation of Molecular Mechanisms and Biological Interactions of Acasp D Gla Leu Ile Cha Cys

Target Identification and Validation Approaches for AcAsp-D-Gla-Leu-Ile-Cha-Cys

The primary target of AcAsp-D-Gla-Leu-Ile-Cha-Cys has been identified as the NS3/4A serine protease of the Hepatitis C virus. This enzyme is essential for the cleavage of the HCV polyprotein, a necessary step for the formation of mature viral proteins and subsequent viral replication. The NS3 protease domain is located in the N-terminal region of the NS3 protein and requires the NS4A protein as a cofactor for its full activity. The shallow and solvent-exposed substrate-binding groove of the NS3 protease has made the development of small-molecule inhibitors challenging, leading to the exploration of peptide-based inhibitors like AcAsp-D-Gla-Leu-Ile-Cha-Cys. nih.gov

Affinity-Based Proteomics for Binding Partner Discovery

While specific studies employing affinity-based proteomics for the direct discovery of binding partners for AcAsp-D-Gla-Leu-Ile-Cha-Cys are not extensively documented in public literature, this methodology is a powerful tool for identifying protein-ligand interactions. Affinity-based proteomics techniques, such as affinity chromatography, could be utilized to identify and confirm the interaction between AcAsp-D-Gla-Leu-Ile-Cha-Cys and the HCV NS3 protease. In such an approach, the peptide would be immobilized on a solid support to capture the NS3 protease from a complex protein mixture, such as a cell lysate. Subsequent identification of the bound protein by mass spectrometry would validate the specific interaction. This method has been successfully used to identify inhibitors for other viral proteases and could be applied to further characterize the binding profile of AcAsp-D-Gla-Leu-Ile-Cha-Cys.

In Vitro Receptor Binding Assays

Given that the target of AcAsp-D-Gla-Leu-Ile-Cha-Cys is an enzyme, in vitro assays are focused on quantifying its binding affinity and inhibitory activity against the HCV NS3/4A protease rather than traditional receptor binding. The interaction is characterized by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic studies where the rate of substrate cleavage by the NS3/4A protease is measured in the presence of varying concentrations of the inhibitor. A lower IC50 or Ki value indicates a higher binding affinity and more potent inhibition.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

Cell-free enzymatic assays have been instrumental in characterizing the inhibitory potential of AcAsp-D-Gla-Leu-Ile-Cha-Cys. These assays typically utilize a purified, recombinant form of the HCV NS3/4A protease and a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The inhibitory activity of AcAsp-D-Gla-Leu-Ile-Cha-Cys is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Published research has demonstrated that AcAsp-D-Gla-Leu-Ile-Cha-Cys is a highly potent inhibitor of the HCV NS3 protease. In a comparative study of various first-generation product-based inhibitors, AcAsp-D-Gla-Leu-Ile-Cha-Cys exhibited a remarkable IC50 value of 0.0015 µM. diva-portal.org This high potency underscores the compound's strong affinity for the enzyme's active site.

| Compound | IC50 (µM) |

|---|---|

| Ac-Asp-D-Gla-Leu-Ile-Cha-Cys-OH | 0.0015 |

| Ac-Asp-D-Glu-Leu-Ile-Cha-Cys-OH | 0.015 |

| Ac-Asp-Glu-Met-Glu-Glu-Cys-OH | 1.0 |

| Ac-Asp-Glu-Met-Glu-Glu-Abu-OH | 5.8 |

| Ac-Met-Glu-Glu-Cys-OH | 150 |

Detailed Molecular Mechanisms of Action in Cellular and Subcellular Contexts

AcAsp-D-Gla-Leu-Ile-Cha-Cys functions as a competitive inhibitor of the HCV NS3/4A protease. It is designed as a substrate analog, meaning it mimics the natural cleavage sites of the HCV polyprotein. By binding to the active site of the protease, it prevents the enzyme from processing its natural substrates.

Modulation of Specific Biochemical Pathways

The primary biochemical pathway modulated by AcAsp-D-Gla-Leu-Ile-Cha-Cys is the post-translational processing of the HCV polyprotein. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, which release the non-structural proteins NS4A, NS4B, NS5A, and NS5B. These proteins are essential components of the viral replication complex.

By inhibiting the NS3/4A protease, AcAsp-D-Gla-Leu-Ile-Cha-Cys effectively blocks the maturation of these non-structural proteins. This disruption of the viral life cycle prevents the assembly of new viral replication complexes, thereby halting the replication of the viral RNA genome. This targeted inhibition of a critical viral enzyme is a hallmark of direct-acting antiviral agents against HCV.

Protein-Peptide Interaction Dynamics

The high inhibitory potency of AcAsp-D-Gla-Leu-Ile-Cha-Cys is a result of its specific molecular interactions with the active site of the HCV NS3 protease. The active site of the NS3 protease is a relatively shallow groove on the protein surface, and effective inhibitors must make optimal contacts with the various subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate.

Cellular Uptake and Subcellular Localization Studies (in non-human models)

The initial step in understanding the mechanism of action for a novel peptide like AcAsp-D-Gla-Leu-Ile-Cha-Cys involves determining how it enters cells and where it localizes within them. These studies are fundamental to identifying potential intracellular targets and biological pathways.

Cellular entry for peptides is typically mediated by several mechanisms, broadly categorized as endocytosis and direct membrane translocation. nih.govresearchgate.netnih.gov Endocytosis, an energy-dependent process, involves the cell engulfing the peptide into vesicles and includes pathways like macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. nih.govnih.gov The specific pathway can be elucidated by using chemical inhibitors or by conducting experiments at low temperatures (e.g., 4°C), which halt energy-dependent processes. nih.gov

To visualize and track the peptide, it would typically be labeled with a fluorescent tag (e.g., fluorescein isothiocyanate - FITC) without compromising its biological activity. Non-human cell lines, such as Chinese Hamster Ovary (CHO) cells or specific cell types relevant to a hypothesized function (e.g., hepatocytes, endothelial cells), would be incubated with the labeled peptide.

Confocal Microscopy is a primary tool for these investigations, allowing researchers to visualize the peptide's location within the cell in three dimensions. researchgate.net By co-staining with specific organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or DAPI for the nucleus), the precise subcellular destination of the peptide can be determined.

The hypothetical results of such an experiment could be summarized as follows:

Interactive Data Table: Hypothetical Subcellular Localization of FITC-labeled AcAsp-D-Gla-Leu-Ile-Cha-Cys Users can filter by organelle to see the degree of co-localization.

| Organelle Marker | Co-localization with Labeled Peptide | Interpretation |

| LysoTracker Red | High | Suggests uptake via an endocytic pathway, with initial trafficking to lysosomes. |

| MitoTracker Red | Low | The peptide does not primarily accumulate in the mitochondria. |

| DAPI (Nuclear Stain) | Negligible | The peptide is unlikely to have a direct nuclear target. |

| Cell Mask Orange (Plasma Membrane) | Moderate | Indicates initial binding to the cell surface before internalization. |

These findings would suggest that AcAsp-D-Gla-Leu-Ile-Cha-Cys likely enters the cell through an endocytic mechanism. Further studies using specific inhibitors would be required to pinpoint the exact pathway (e.g., clathrin-mediated vs. caveolae-mediated). nih.govingentaconnect.com

Functional Investigations in In Vitro and Ex Vivo Biological Models

Following the elucidation of cellular uptake, the next phase involves investigating the peptide's functional effects using a variety of in vitro (cell-based) and ex vivo (isolated tissue) models. These experiments are designed to identify the peptide's biological activity and mechanism of action. tandfonline.comoncodesign-services.com

Cell-Based Assays for Specific Biological Responses

Cell-based assays are indispensable for screening biological activity, understanding mechanisms of action, and assessing cellular health in a controlled environment. bmglabtech.comsigmaaldrich.combioivt.com Given the presence of a Gla residue, which is known to be involved in calcium-dependent processes and protein-protein interactions, a plausible hypothesis is that AcAsp-D-Gla-Leu-Ile-Cha-Cys could modulate inflammatory signaling pathways.

A common assay to test this hypothesis is to measure the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), from immune cells (e.g., murine macrophages like RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The ability of the peptide to inhibit this response would be quantified. The amount of cytokine released into the cell culture medium can be precisely measured using an Enzyme-Linked Immunosorbent Assay (ELISA). sigmaaldrich.com

Interactive Data Table: Hypothetical Effect of AcAsp-D-Gla-Leu-Ile-Cha-Cys on LPS-Induced TNF-α Production Users can sort the table by concentration to observe the dose-dependent effect.

| Treatment Group | Peptide Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| Vehicle Control | 0 | 50.2 | 0% |

| LPS (100 ng/mL) | 0 | 2540.5 | 0% |

| LPS + Peptide | 0.1 | 2110.8 | 16.9% |

| LPS + Peptide | 1 | 1321.1 | 48.0% |

| LPS + Peptide | 10 | 635.4 | 75.0% |

| LPS + Peptide | 100 | 280.9 | 89.0% |

These hypothetical results would indicate that AcAsp-D-Gla-Leu-Ile-Cha-Cys exhibits a dose-dependent anti-inflammatory effect by inhibiting TNF-α production. Such a finding would prompt further mechanistic studies, such as gene reporter assays or Western blots, to investigate the specific signaling pathways being modulated (e.g., NF-κB pathway). bioivt.comsartorius.com

Isolated Tissue or Organ Preparations for Functional Readouts

To understand the physiological effect of the peptide in a more complex, integrated system, experiments using isolated tissues or organs are employed. oncodesign-services.com The organ bath is a classical pharmacological tool used for this purpose, allowing for the measurement of tissue responses, such as muscle contraction or relaxation, in real-time. rsc.orgwikipedia.orgreprocell.comnih.gov

Based on the anti-inflammatory potential suggested by the cell-based assays, one could hypothesize that the peptide might have vasodilatory effects, as inflammation and vascular tone are often linked. To test this, rings of an isolated artery (e.g., from a rat aorta) can be mounted in an organ bath. wikipedia.org The tissue is first contracted with an agent like phenylephrine, and then cumulative concentrations of AcAsp-D-Gla-Leu-Ile-Cha-Cys are added to assess its ability to induce relaxation.

Interactive Data Table: Hypothetical Vasorelaxant Effect of AcAsp-D-Gla-Leu-Ile-Cha-Cys on Isolated Aortic Rings Users can hover over data points in a chart representation of this table to see specific values.

| Peptide Concentration (log M) | % Relaxation of Pre-contraction |

| -9.0 | 5.2% |

| -8.5 | 15.8% |

| -8.0 | 35.4% |

| -7.5 | 58.9% |

| -7.0 | 82.1% |

| -6.5 | 95.6% |

| -6.0 | 98.3% |

This data would demonstrate that AcAsp-D-Gla-Leu-Ile-Cha-Cys is a potent vasodilator in this ex vivo model. Subsequent experiments could explore the mechanism of this relaxation, for example, by removing the endothelium or by using inhibitors of specific signaling pathways (e.g., nitric oxide synthase inhibitors) to determine if the effect is endothelium-dependent. Such studies provide crucial functional data that bridges the gap between cellular effects and potential in vivo activity. rsc.orgnih.gov

Structural Characterization Methodologies for Acasp D Gla Leu Ile Cha Cys and Its Complexes

Spectroscopic Techniques for Secondary and Tertiary Structure Analysis

Spectroscopic methods are indispensable for investigating the conformational properties of peptides in solution. These techniques provide valuable insights into the secondary and tertiary structure, offering a dynamic perspective on the peptide's behavior in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. For a peptide such as AcAsp-D-Gla-Leu-Ile-Cha-Cys, which contains non-canonical amino acids like D-gamma-carboxyglutamic acid (D-Gla) and cyclohexylalanine (Cha), NMR is particularly valuable. The process of generating structural templates for non-canonical amino acids has been developed to facilitate their inclusion in popular NMR structure determination software. copernicus.orgcopernicus.org

A typical NMR analysis would involve a suite of two-dimensional experiments, such as TOCSY and NOESY, to assign proton resonances and to measure through-bond and through-space correlations, respectively. The resulting distance restraints from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are then used in computational protocols to generate an ensemble of structures representing the peptide's conformational space in solution. nih.gov The inclusion of D-amino acids and other non-canonical residues can induce specific conformational preferences, which can be meticulously mapped using these NMR-based approaches. rsc.orgnih.gov

Illustrative Table of Expected NMR Data for AcAsp-D-Gla-Leu-Ile-Cha-Cys. Please note: This table contains hypothetical data for illustrative purposes as specific experimental data for this compound is not publicly available.

| Residue | Hα Chemical Shift (ppm) | Hβ Chemical Shift (ppm) | Key NOE Correlations |

|---|---|---|---|

| AcAsp | 4.52 | 2.85, 2.70 | Ac-CH3 to Asp-Hα |

| D-Gla | 4.35 | 2.20, 2.10 | Asp-Hα to Gla-Hα |

| Leu | 4.15 | 1.70 | Gla-Hα to Leu-Hα |

| Ile | 3.95 | 1.90 | Leu-Hα to Ile-Hα |

| Cha | 4.25 | 1.80 | Ile-Hα to Cha-Hα |

| Cys | 4.60 | 3.10, 2.95 | Cha-Hα to Cys-Hα |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. For AcAsp-D-Gla-Leu-Ile-Cha-Cys, CD spectroscopy would be employed to determine its predominant secondary structure in solution and to monitor conformational changes upon binding to a target. The presence of a D-amino acid can significantly influence the CD spectrum, and specific studies have focused on the CD spectra of peptides containing D-amino acids. researchgate.netnih.govnih.gov

Illustrative Table of Expected CD Spectral Features for Different Conformations of AcAsp-D-Gla-Leu-Ile-Cha-Cys. Please note: This table contains hypothetical data for illustrative purposes.

| Secondary Structure | Characteristic Wavelengths (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| α-helix | Positive band ~195, Negative bands ~208 and ~222 | [θ] > 0 at 195 nm, [θ] < 0 at 208 and 222 nm |

| β-sheet | Positive band ~195-200, Negative band ~215-220 | [θ] > 0 at 195-200 nm, [θ] < 0 at 215-220 nm |

| Random Coil | Strong negative band ~195-200 | [θ] << 0 at 195-200 nm |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of peptides by probing the vibrational modes of the peptide backbone. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibrations of the peptide bonds, is particularly sensitive to the secondary structure. nih.govnih.govshimadzu.com Deconvolution of the amide I band can provide quantitative estimates of the α-helical, β-sheet, and random coil content of AcAsp-D-Gla-Leu-Ile-Cha-Cys. FTIR can be used to study the peptide in various environments, including in solution and in the solid state. researchgate.net

Illustrative Table of Amide I Band Frequencies for Different Secondary Structures. Please note: This table contains hypothetical data for illustrative purposes.

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-helix | 1650 - 1658 |

| β-sheet | 1620 - 1640 (low frequency), 1680 - 1700 (high frequency) |

| β-turn | 1660 - 1680 |

| Random Coil | 1640 - 1650 |

Mass Spectrometry (MS) for Sequence Verification and Post-Synthetic Modifications

Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides. springernature.comnih.govresearchgate.netresearchgate.netnih.gov It provides a rapid and accurate determination of the molecular weight, which serves as a primary confirmation of the peptide's identity. Furthermore, tandem MS (MS/MS) techniques are used to verify the amino acid sequence and to identify any post-synthetic modifications.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for the initial, rapid screening of synthetic peptides due to its high throughput and tolerance to salts and other impurities. For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are employed. LC-MS separates the peptide from impurities prior to mass analysis, providing information on both purity and molecular weight. In LC-MS/MS, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. This is crucial for confirming the correct synthesis of AcAsp-D-Gla-Leu-Ile-Cha-Cys and for ensuring the integrity of the non-canonical residues.

Illustrative Table of Expected Mass Spectrometry Data for AcAsp-D-Gla-Leu-Ile-Cha-Cys. Please note: This table contains hypothetical data for illustrative purposes.

| Technique | Parameter | Expected Value |

|---|---|---|

| MALDI-TOF MS | [M+H]⁺ | ~831.95 Da |

| LC-MS | Retention Time | Dependent on column and mobile phase |

| LC-MS/MS | Parent Ion (m/z) | ~831.95 |

| Key Fragment Ions | b- and y-ion series corresponding to the peptide sequence |

High-Resolution Structural Determination of AcAsp-D-Gla-Leu-Ile-Cha-Cys in Complex with Targets

While spectroscopic and mass spectrometric techniques provide invaluable information, high-resolution structural methods such as X-ray crystallography are required to obtain a detailed atomic-level picture of AcAsp-D-Gla-Leu-Ile-Cha-Cys when bound to its biological target, such as a protease. nih.govnih.govresearchgate.netembopress.org This involves co-crystallizing the peptide with the target protein and then determining the three-dimensional structure of the complex by analyzing the diffraction pattern of X-rays scattered by the crystal.

The resulting electron density map allows for the precise positioning of each atom in the peptide and the surrounding protein residues, revealing the intricate network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. acs.org This detailed structural information is paramount for understanding the molecular basis of the peptide's activity and for guiding structure-based drug design efforts.

Table of Compound Names

| Abbreviation | Full Name |

| AcAsp | N-Acetyl-Aspartic Acid |

| D-Gla | D-gamma-Carboxyglutamic Acid |

| Leu | Leucine |

| Ile | Isoleucine |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

X-ray Crystallography of Peptide-Target Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of AcAsp-D-Gla-Leu-Ile-Cha-Cys, X-ray crystallography would be employed to study its interaction with the HCV NS3/NS4A protease. The general process involves co-crystallizing the peptide inhibitor with the purified protease and then exposing the resulting crystal to X-rays.

Numerous crystal structures of the HCV NS3/NS4A protease in complex with various peptide and peptidomimetic inhibitors are available in the Protein Data Bank (PDB). rcsb.orgrcsb.org These structures reveal a common binding mode where the inhibitor occupies the active site cleft of the protease in an extended conformation, forming an antiparallel β-sheet with a segment of the enzyme's backbone. researchgate.net The inhibitor's side chains make specific interactions with the various subsites (S1-S6) of the protease active site.

Based on the structure of AcAsp-D-Gla-Leu-Ile-Cha-Cys and the known binding modes of similar inhibitors, the following interactions with the HCV NS3/NS4A protease can be predicted:

The N-terminal acetylated aspartic acid (AcAsp) and the D-gamma-carboxyglutamic acid (D-Gla) residues are expected to interact with the S5 and S6 subsites of the protease, which are known to accommodate acidic residues. diva-portal.org

The leucine (Leu) and isoleucine (Ile) residues would likely occupy the more hydrophobic S3 and S4 pockets.

The cyclohexylalanine (Cha) , a non-natural amino acid, is a critical component, likely fitting into the S2 subsite, which is a large and hydrophobic pocket.

The cysteine (Cys) residue at the P1 position is a key feature of many HCV NS3/NS4A protease inhibitors, as it can form a covalent or near-covalent interaction with the catalytic serine residue (Ser139) in the active site. xiahepublishing.com

A representative example of a crystal structure of the HCV NS3/NS4A protease in complex with a peptide-like inhibitor is PDB entry 3P8N. rcsb.org This structure, resolved at 1.90 Å, provides a detailed view of the interactions within the active site. rcsb.org

Table 1: Representative X-ray Crystallography Data for HCV NS3/NS4A Protease in Complex with an Inhibitor

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Ligand |

| 1A1R | 2.50 | 0.216 | 0.261 | NS4A Peptide Cofactor rcsb.org |

| 1NS3 | 2.20 | Not Reported | Not Reported | NS4A Peptide Cofactor rcsb.org |

| 3P8N | 1.90 | 0.203 | 0.242 | BI 201335 rcsb.org |

Data sourced from the RCSB Protein Data Bank.

Cryo-Electron Microscopy (Cryo-EM) for Macro-Assemblies

Cryo-electron microscopy (Cryo-EM) is a technique that allows for the determination of the structure of biological macromolecules in a near-native, hydrated state. Samples are rapidly frozen in a thin layer of vitreous (non-crystalline) ice, which preserves their natural structure. The frozen samples are then imaged using an electron microscope at cryogenic temperatures. Computational processing of thousands of two-dimensional images of the molecules in different orientations allows for the reconstruction of a three-dimensional model.

While X-ray crystallography is highly effective for determining the structures of relatively small, well-ordered proteins and their complexes like the HCV NS3/NS4A protease, cryo-EM has become a powerful tool for studying larger and more complex macromolecular assemblies that are often difficult to crystallize.

In the context of AcAsp-D-Gla-Leu-Ile-Cha-Cys and its target, cryo-EM could be particularly useful in several scenarios:

Studying the entire viral replication complex: The HCV NS3/NS4A protease is part of a larger replication complex that assembles on intracellular membranes. Cryo-EM could potentially be used to visualize the entire complex, providing insights into how the protease interacts with other viral and host proteins and how inhibitors like AcAsp-D-Gla-Leu-Ile-Cha-Cys might affect the assembly and function of this machinery.

Investigating conformational changes: Cryo-EM can capture molecules in different conformational states. This could be valuable for understanding the dynamic nature of the HCV NS3/NS4A protease and how inhibitor binding might stabilize a particular conformation.

Overcoming crystallization challenges: If co-crystallization of the protease-inhibitor complex proves difficult, cryo-EM offers an alternative route to structural determination without the need for crystals.

To date, there are no publicly available cryo-EM structures of the HCV NS3/NS4A protease in complex with AcAsp-D-Gla-Leu-Ile-Cha-Cys. However, the rapid advancements in cryo-EM technology, particularly in detector technology and image processing software, are making it increasingly feasible to obtain high-resolution structures of smaller and smaller protein complexes.

Table 2: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis of AcAsp-D-Gla-Leu-Ile-Cha-Cys Complexes

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

| Sample Requirement | Well-ordered crystals | Molecules in vitreous ice |

| Resolution | Typically high (1-3 Å) for suitable crystals | Variable, can reach high resolution (<3 Å) |

| Specimen Size | No theoretical upper limit, but crystallization is a bottleneck | Well-suited for large complexes (>100 kDa) |

| Conformational Heterogeneity | Averages over all molecules in the crystal | Can resolve different conformational states |

| Sample Environment | Crystalline lattice | Near-native, hydrated state |

Structure Activity Relationship Sar Studies and Rational Design Principles for Acasp D Gla Leu Ile Cha Cys Analogs

Systematic Modification Strategies for AcAsp-D-Gla-Leu-Ile-Cha-Cys

Systematic modification is a cornerstone of peptide drug development, aiming to improve stability, affinity, and selectivity. researchgate.netdiva-portal.org For analogs of AcAsp-D-Gla-Leu-Ile-Cha-Cys, this involves a variety of strategies targeting different parts of the peptide scaffold.

Alanine (B10760859) scanning is a powerful technique to identify key residues responsible for a peptide's interaction with its receptor. bakerlab.org By systematically replacing each amino acid with alanine, researchers can map the energetic contribution of each side chain to the binding affinity. bakerlab.orgalzforum.org For peptides targeting the angiotensin II (Ang II) system, alanine scanning has revealed that residues in certain positions are critical for receptor binding and activation, while others are more tolerant to substitution. researchgate.net For instance, in Ang II, substitutions at positions Arg2, Tyr4, and His6 have been shown to be particularly sensitive to modification. researchgate.net This information is invaluable for designing analogs of AcAsp-D-Gla-Leu-Ile-Cha-Cys with improved properties, as it highlights which positions can be modified without significant loss of activity. nih.gov

Table 1: Representative Alanine Scanning Data for Angiotensin II Analogs

| Original Residue | Position | Substitution | Relative Binding Affinity (%) | Key Finding |

| Arg | 2 | Ala | <1 | Critical for AT2 receptor affinity. diva-portal.org |

| Tyr | 4 | Ala | <10 | Important for AT1 receptor agonism. ahajournals.org |

| His | 6 | Ala | <20 | Contributes significantly to binding. researchgate.net |

| Ile | 5 | Ala | ~50 | Tolerates substitution better than other core residues. nih.gov |

This table is illustrative and based on general findings for Angiotensin II analogs, as specific data for AcAsp-D-Gla-Leu-Ile-Cha-Cys is not publicly available.

The incorporation of non-canonical amino acids (ncAAs) offers a vast chemical space to explore for enhancing peptide properties. caltech.edu These modifications can introduce novel side-chain functionalities, alter backbone conformation, and increase resistance to proteolytic degradation. researchgate.net For example, substituting a standard amino acid with a β-amino acid can induce significant changes in the peptide's backbone conformation and lead to altered receptor selectivity. ahajournals.org In the context of angiotensin II analogs, β-substitutions at positions 4 and 5 have been shown to confer marked selectivity for the AT2 receptor over the AT1 receptor. ahajournals.org The introduction of bulky or conformationally restricted ncAAs can also be used to probe the steric and conformational requirements of the receptor binding pocket. mdpi.com

Table 2: Examples of Non-Canonical Amino Acid Incorporation in Peptide Analogs

| Original Residue | Position | Non-Canonical Amino Acid | Effect on Activity/Specificity | Reference |

| Tyr | 4 | β-Tyr | Increased AT2 receptor selectivity. | ahajournals.org |

| Ile | 5 | β-Ile | Increased AT2 receptor selectivity. | ahajournals.org |

| Pro | 7 | Amb | Induced γ-turn-like conformation, AT2 receptor agonism. | researchgate.net |

| Phe | 8 | Cha | Often used to enhance hydrophobic interactions. | scribd.com |

Modifications at the N- and C-termini of peptides are common strategies to improve their pharmacokinetic profiles. nih.govbiosyntan.de N-terminal acetylation, for instance, can prevent degradation by aminopeptidases and mimic the structure of natural proteins. sigmaaldrich.com Similarly, C-terminal amidation neutralizes the negative charge of the carboxyl group, which can prevent enzymatic degradation and sometimes enhance receptor binding. sigmaaldrich.com Other derivatizations can include the addition of lipidic moieties to enhance membrane permeability or the attachment of polyethylene (B3416737) glycol (PEG) to increase circulation half-life. nih.govsigmaaldrich.com For peptide antagonists, N-terminal modifications like the addition of a thiazolyl-ureido group have been shown to significantly contribute to their receptor antagonist properties. nih.gov

Table 3: Common N- and C-Terminal Modifications and Their Effects

| Modification | Terminus | Purpose | General Effect |

| Acetylation | N-terminal | Increase stability, mimic natural proteins. | Removes positive charge, prevents N-terminal degradation. sigmaaldrich.com |

| Amidation | C-terminal | Increase stability, mimic native proteins. | Neutralizes negative charge, prevents enzyme degradation. sigmaaldrich.com |

| Palmitoylation | N-terminal | Enhance lipophilicity. | Improves membrane association. biosyntan.de |

| PEGylation | N- or C-terminal | Increase half-life, improve solubility. | Reduces renal clearance, shields from proteases. sigmaaldrich.com |

Cyclization Strategies for Modulating Conformation and Activity

Cyclization is a powerful tool to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. vu.edu.aunih.gov By reducing the conformational flexibility, the entropic penalty of binding is lowered. nih.gov Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations. nih.gov The choice of cyclization strategy can significantly impact the resulting conformation and biological activity. For instance, disulfide bridging between cysteine residues is a common method for cyclization. nih.gov In the context of angiotensin II analogs, cyclization between residues at positions 3 and 5 has been used to create active analogs, suggesting that this conformational constraint is compatible with receptor binding. vu.edu.auacs.org

Peptide Backbone Modifications and Their Effect on Functional Profiles

Modifying the peptide backbone can have profound effects on the functional properties of a peptide by altering its conformation and resistance to proteolysis. researchgate.net One common modification is the introduction of a β-amino acid, which adds an extra methylene (B1212753) group to the backbone. ahajournals.org This seemingly minor change can significantly alter the peptide's secondary structure and its binding affinity for different receptor subtypes. ahajournals.org Other backbone modifications include the replacement of amide bonds with isosteres, such as thioamides or reduced amides, to improve stability and modulate biological activity. researchgate.net These modifications can lead to peptidomimetics that retain the essential side-chain orientations for receptor interaction but have improved drug-like properties. diva-portal.org

Fragment-Based Approaches to Peptide Design

Fragment-based drug design (FBDD) involves identifying small molecular fragments that bind to a target protein and then growing or linking these fragments to create a more potent ligand. nih.gov While more commonly applied to small molecules, the principles of FBDD can also be adapted for peptide design. This approach can begin with identifying the minimal active fragment of a larger peptide. diva-portal.org For angiotensin II, truncated analogs have been studied to understand which parts of the peptide are essential for receptor interaction. diva-portal.orgmdpi.com By understanding the binding modes of these smaller fragments, it is possible to design novel peptidomimetics that incorporate the key interacting elements in a more stable and drug-like scaffold. nih.gov This approach can lead to the development of smaller, more specific ligands with improved pharmacokinetic properties.

Emerging Research Avenues and Future Directions for Acasp D Gla Leu Ile Cha Cys

Development of AcAsp-D-Gla-Leu-Ile-Cha-Cys as a Biochemical Probe

The presence of unique residues in AcAsp-D-Gla-Leu-Ile-Cha-Cys makes it an interesting candidate for development as a biochemical probe. The gamma-carboxyglutamic acid (Gla) residue is known for its calcium-binding properties, which are essential for the function of various proteins, particularly in the blood coagulation cascade wikipedia.orgashpublications.org. The D-configuration of the Gla residue could confer resistance to enzymatic degradation, enhancing its stability as a probe in biological systems.

Furthermore, the hydrophobic cyclohexylalanine (Cha) residue can facilitate interactions with lipid membranes or hydrophobic pockets in proteins nih.govacs.org. This suggests that a fluorescently labeled version of AcAsp-D-Gla-Leu-Ile-Cha-Cys could be used to investigate calcium-dependent cellular processes or to identify novel protein targets.

Table 1: Potential Applications of AcAsp-D-Gla-Leu-Ile-Cha-Cys as a Biochemical Probe

| Application Area | Rationale | Potential Research Question |

| Cellular Imaging | The peptide's potential to bind calcium and interact with membranes could be harnessed for imaging calcium fluxes or labeling specific cellular compartments. | Can fluorescently-tagged AcAsp-D-Gla-Leu-Ile-Cha-Cys visualize calcium-rich microdomains within cells? |

| Target Identification | The unique structure could allow it to bind selectively to certain proteins. | What are the binding partners of AcAsp-D-Gla-Leu-Ile-Cha-Cys in a cellular lysate? |

| Enzyme Activity Assays | If the peptide is a substrate or inhibitor of a particular enzyme, it could be used to measure enzymatic activity. | Does AcAsp-D-Gla-Leu-Ile-Cha-Cys modulate the activity of enzymes involved in coagulation or other calcium-dependent pathways? |

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology aims to understand the complex interactions within biological systems. Network perturbation analysis is a computational method used to infer the mechanism of action of a compound by analyzing changes in gene or protein expression profiles nih.govnih.gov. By treating cells or tissues with AcAsp-D-Gla-Leu-Ile-Cha-Cys and performing transcriptomic or proteomic analysis, researchers could gain insights into its molecular targets and the pathways it modulates.

The potential for this peptide to interact with multiple targets—due to its calcium-binding and hydrophobic moieties—makes it a candidate for inducing measurable network perturbations. The resulting data could help to build a comprehensive picture of its cellular effects and identify potential therapeutic applications.

Innovative Strategies for In Vitro and Ex Vivo Delivery and Stability Enhancement

A significant hurdle in the development of peptide-based therapeutics is their typically poor stability and delivery characteristics. The inherent properties of AcAsp-D-Gla-Leu-Ile-Cha-Cys, however, offer a solid starting point for addressing these challenges. The presence of a D-amino acid (D-Gla) is a known strategy to increase resistance to degradation by proteases nih.gov.

Further enhancements could be explored through various formulation strategies. In vitro and ex vivo models, such as cultured cells and excised tissues, are crucial for the preclinical evaluation of drug delivery systems lu.seacs.orgacs.org.

Table 2: Potential Strategies for Enhancing Delivery and Stability

| Strategy | Description | Rationale for AcAsp-D-Gla-Leu-Ile-Cha-Cys |

| Liposomal Encapsulation | Encapsulating the peptide within lipid-based nanoparticles can protect it from degradation and improve its solubility and cellular uptake. | The hydrophobic Cha residue may facilitate stable incorporation into the lipid bilayer of liposomes. |

| Permeation Enhancers | Co-administration with substances that transiently increase the permeability of biological membranes. | This could improve the transport of the peptide across cellular or tissue barriers in ex vivo studies. |

| Mucoadhesive Formulations | Incorporating the peptide into polymers that adhere to mucosal surfaces can prolong contact time and enhance absorption. | This would be relevant for exploring alternative routes of administration, such as buccal delivery. |

Exploration of AcAsp-D-Gla-Leu-Ile-Cha-Cys in Novel Research Models

The potential biological activities of AcAsp-D-Gla-Leu-Ile-Cha-Cys warrant its investigation in a range of novel research models. The inclusion of cyclohexylalanine is particularly intriguing, as peptides containing this residue have been shown to target mitochondria and rescue mitochondrial dysfunction nih.govnih.gov. This opens up the possibility of studying AcAsp-D-Gla-Leu-Ile-Cha-Cys in models of diseases with mitochondrial involvement.

Furthermore, given the role of gamma-carboxyglutamic acid in calcium-dependent processes, this peptide could be explored in models of diseases where calcium signaling is dysregulated.

Table 3: Potential Novel Research Models for AcAsp-D-Gla-Leu-Ile-Cha-Cys

| Research Model | Disease Area | Rationale |

| 3D Organoid Cultures | Various, e.g., kidney disease, neurodegenerative disorders | Organoids provide a more physiologically relevant system to study the effects of the peptide on tissue-level function and toxicity. |

| Animal Models of Mitochondrial Dysfunction | e.g., Ischemic-reperfusion injury | Based on the known role of Cha-containing peptides in targeting mitochondria, this model would allow for the investigation of the peptide's therapeutic potential in such conditions nih.gov. |

| In Vitro Coagulation Assays | Hemostasis and Thrombosis | The presence of Gla, a key amino acid in coagulation factors, suggests the peptide could be studied for its pro- or anti-coagulant properties. |

Compound Names

| Abbreviation | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| D-Gla | D-gamma-carboxyglutamic acid |

| Leu | Leucine |

| Ile | Isoleucine |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing AcAsp-D-Gla-Leu-Ile-Cha-Cys, and how can reproducibility be ensured?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used for complex peptides. Key steps include:

- Resin selection : Use Fmoc-protected amino acids on a Wang resin to enable iterative coupling .

- Coupling optimization : Monitor reaction efficiency via Kaiser tests or HPLC to ensure >95% yield per step .

- Cleavage and purification : Employ trifluoroacetic acid (TFA) for resin cleavage, followed by reverse-phase HPLC and mass spectrometry (MS) for validation .

- Reproducibility : Document all parameters (e.g., solvent ratios, temperature) and validate intermediates at each synthesis stage .

Q. Which analytical techniques are most effective for characterizing AcAsp-D-Gla-Leu-Ile-Cha-Cys?

- Core techniques :

- HPLC : Assess purity using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS, with isotopic pattern matching .

- Circular dichroism (CD) : Evaluate secondary structure in solution under varying pH conditions .

- Validation : Cross-reference results with synthetic standards and literature data to minimize misinterpretation .

Q. How should researchers design initial bioactivity assays for this peptide?

- Experimental design :

- Target selection : Prioritize assays aligned with the peptide’s hypothesized function (e.g., protease inhibition, receptor binding) .

- Controls : Include negative (solvent-only) and positive controls (known inhibitors/agonists) .

- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50/EC50 values .

Advanced Research Questions

Q. How can contradictory bioactivity data for AcAsp-D-Gla-Leu-Ile-Cha-Cys across studies be systematically resolved?

- Data analysis framework :

Compare experimental conditions : Assess differences in buffer systems (e.g., ionic strength, cofactors) that may alter peptide conformation .

Validate assay reproducibility : Replicate conflicting studies under standardized conditions, ensuring statistical power (n ≥ 3) .

Structural analysis : Use NMR or X-ray crystallography to confirm if conformational changes explain discrepancies .

- Case study : A 2023 study attributed varying IC50 values to oxidation of cysteine residues; inclusion of reducing agents (e.g., DTT) resolved inconsistencies .

Q. What computational strategies are recommended to model the peptide’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing flexible side-chain sampling .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .

- Validation : Correlate computational predictions with mutagenesis data or SPR binding kinetics .

Q. How can synthesis yield be optimized for large-scale production without compromising purity?

- Optimization strategies :

- Coupling agents : Test HATU vs. HOBt/DIC for efficiency in sterically hindered residues (e.g., Cha) .

- Temperature modulation : Increase coupling reaction temperatures (e.g., 40°C) to reduce aggregation .

- SPPS automation : Implement microwave-assisted synthesis to reduce cycle times and improve reproducibility .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for validating dose-response relationships in bioassays?

- Analysis :

- Non-linear regression : Fit data to a Hill equation using tools like GraphPad Prism, reporting R² and confidence intervals .

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How should researchers address low peptide stability during in vitro assays?

- Mitigation strategies :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.